5-Methyl-2-phenylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenylpiperidin-3-amine is a chemical compound with the molecular formula C12H18N2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry. Piperidine derivatives are often used as building blocks in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenylpiperidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . This process combines the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields of the desired product. The use of advanced catalytic systems and optimized reaction conditions are crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or sulfonyl chlorides are commonly employed
Major Products
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives .
Scientific Research Applications
5-Methyl-2-phenylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylpiperidin-3-amine involves its interaction with specific molecular targets. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to receptors and alters the signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpiperidine: Similar in structure but lacks the methyl group at the 5-position.
3-Methyl-2-phenylpiperidine: Similar but with the methyl group at the 3-position instead of the 5-position.
2,5-Dimethylpiperidine: Contains two methyl groups at the 2 and 5 positions but lacks the phenyl group.
Uniqueness
5-Methyl-2-phenylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
5-methyl-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-9-7-11(13)12(14-8-9)10-5-3-2-4-6-10/h2-6,9,11-12,14H,7-8,13H2,1H3 |
InChI Key |
FYXJYIVKIOJESY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(NC1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.